Cas no 241127-76-4 (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol)

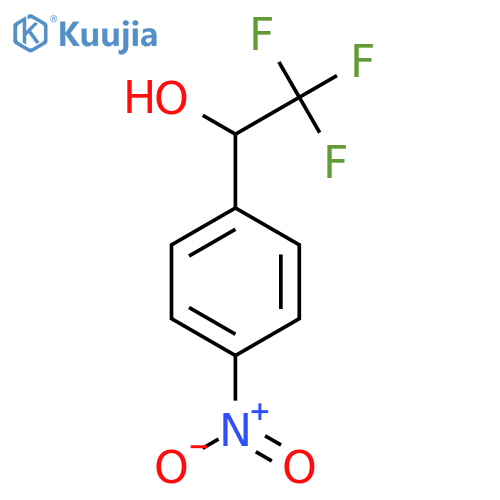

241127-76-4 structure

商品名:2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

- Benzenemethanol,4-nitro-a-(trifluoromethyl)-

- 2,2,2-trifluoro-1-(4'-nitrophenyl)ethanol

- 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanol

- AG-E-71177

- AGN-PC-00AY4T

- AK141491

- benzenemethanol

- CTK4F2935

- KB-16157

- RL02766

- SureCN1814058

- SCHEMBL1814058

- 2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol

- MFCD16615353

- Z1509526716

- 4-Nitro-alpha-(trifluoromethyl)benzyl Alcohol

- EN300-323122

- Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)- (9CI)

- 1-(4-nitrophenyl)-2,2,2-trifluoroethanol

- CS-0380505

- AS-41525

- SY219829

- DTXSID90468079

- J-519681

- AKOS022173243

- 241127-76-4

- Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-

- DB-285447

-

- MDL: MFCD16615353

- インチ: 1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H

- InChIKey: UQFMTXANBPARMP-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC(=CC=1)[N+](=O)[O-])O)(F)F

計算された属性

- せいみつぶんしりょう: 221.02998

- どういたいしつりょう: 221.02997754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 63.37

- LogP: 2.71370

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T900328-50mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |

241127-76-4 | 50mg |

$ 184.00 | 2023-09-05 | ||

| Apollo Scientific | PC53231-250mg |

1-(4-Nitrophenyl)-2,2,2-trifluoroethanol |

241127-76-4 | 250mg |

£54.00 | 2025-02-21 | ||

| abcr | AB489936-250 mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |

241127-76-4 | 250MG |

€253.60 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y0980109-5g |

2,2,2-trifluoro-1-(4-nitrophenyl)ethanol |

241127-76-4 | 95% | 5g |

$700 | 2024-08-02 | |

| Enamine | EN300-323122-5.0g |

2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol |

241127-76-4 | 95% | 5.0g |

$1662.0 | 2023-02-24 | |

| abcr | AB489936-250mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |

241127-76-4 | 250mg |

€144.50 | 2024-08-02 | ||

| 1PlusChem | 1P007OOX-100mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |

241127-76-4 | 95% | 100mg |

$17.00 | 2025-02-22 | |

| abcr | AB489936-1g |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |

241127-76-4 | 1g |

€359.00 | 2024-08-02 | ||

| Ambeed | A723899-250mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |

241127-76-4 | 95% | 250mg |

$54.0 | 2025-03-04 | |

| Aaron | AR007OX9-100mg |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |

241127-76-4 | 95% | 100mg |

$21.00 | 2025-01-23 |

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

241127-76-4 (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:241127-76-4)2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):178.0